molecular formula C₁₉H₂₁N₃O₃ B1663426 5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide CAS No. 791587-67-2

5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide

Cat. No. B1663426
M. Wt: 339.4 g/mol
InChI Key: NNPCFFIJVKYGHR-UHFFFAOYSA-N
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Description

This compound is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . The average weight of this compound is 339.3883 and its chemical formula is C19H21N3O3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, related compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

This research focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. The study involved preparing transition metal complexes of Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ of a specific ligand (PFSA). Both the free ligand and its metal complexes were characterized by various methods and tested for their antibacterial activities against human pathogenic bacteria, both gram-positive and gram-negative. The findings revealed that these compounds exhibit varying degrees of inhibition on the growth of the bacteria, indicating their potential for antimicrobial applications (Patel, 2020).

Chemical Structure of Novel Colored Maillard Reaction Products from Furan-2-carboxaldehyde and Amino Acids

This study identified and characterized colored compounds formed from furan-2-carboxaldehyde and amino acids through Maillard-type reactions. Various NMR experiments, MS, UV, and IR spectroscopy were used to identify and confirm the structures of these compounds, revealing complex chemical interactions and the formation of novel compounds. These findings provide valuable insights into the chemical behavior of furan-containing compounds under specific conditions, contributing to the broader understanding of Maillard reaction products (Hofmann, 1998).

Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives

This research synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate and assessed their biological activities. The study included cytotoxicity tests against cancer cell lines and antimicrobial tests against Gram-positive and Gram-negative bacteria. One amine derivative showed potent biological activity, indicating the therapeutic potential of these furan-containing compounds (Phutdhawong et al., 2019).

PET Imaging of Microglia by Targeting CSF1R

The paper describes [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of reactive microglia and disease-associated microglia in various neuropsychiatric disorders. The study highlighted the compound's potential in studying neuroinflammation, monitoring immunotherapy effects, and developing new therapeutics targeting CSF1R (Horti et al., 2019).

Antiprotozoal Agents and DNA Affinity

This study focused on synthesizing compounds from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile and evaluating their biological activity, particularly as antiprotozoal agents. The compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This research demonstrates the potential of furan-containing compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound are not available in the current resources .

properties

IUPAC Name

5-cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidin-1-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-6-8-22(9-7-13)17-4-2-14(12-23)10-16(17)21-19(24)18-5-3-15(11-20)25-18/h2-5,10,13,23H,6-9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPCFFIJVKYGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)CO)NC(=O)C3=CC=C(O3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide

Synthesis routes and methods

Procedure details

A suspension of 5% Pd/C (5.0 mg, 2.3×10−3 mmol), [4-(4-methyl-piperidin-1-yl)-3-nitro-phenyl]-methanol (i) (95 mg, 0.38 mmol), acetic acid (“HOAc”) (23 mg, 0.38 mmol), methanol (1 mL) and ethyl acetate (4 mL) was stirred in an atmosphere of hydrogen for 3 h. The reaction was filtered, concentrated in vacuo and the resulting [3-amino-4-(4-methyl-piperidin-1-yl)-phenyl]-methanol was used in the next step without further purification. A suspension of [3-amino-4-(4-methyl-piperidin-1-yl)-phenyl]-methanol, 5-cyano-2-furoyl chloride (64 mg, 0.44 mmol), PS morpholine (600 mg, 1.50 mmol), and DCM (10 mL) was stirred at room temperature for 30 min. The reaction was evaporated onto celite, and purified by column chromatography to give 5-cyano-furan-2-carboxylic acid [5-hydroxymethyl-2-(4-methyl-piperidin-1-yl)-phenyl]-amide. MS: 340 (M+1), 1H NMR (CDCl3, 300 MHz): δ 9.9 (s br, 1H), 8.4 (s, 1H), 7.3 (s, 1H), 7.25-7.1 (m, 3H), 4.7 (s, 2H), 3.0 (m, 2H), 2.8 (m, 2H), 1.9, (d, 2H), 1.8-1.4 (m, 3H), 1.1 (d, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
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5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
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5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
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5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
Reactant of Route 5
5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide
Reactant of Route 6
5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide

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